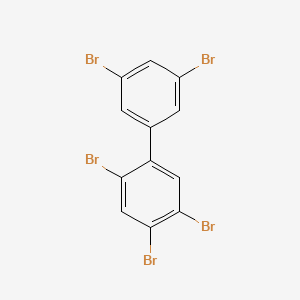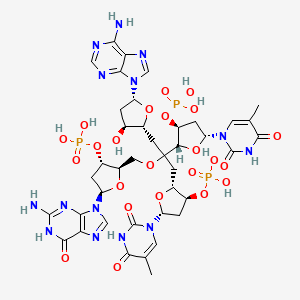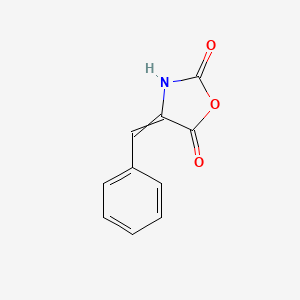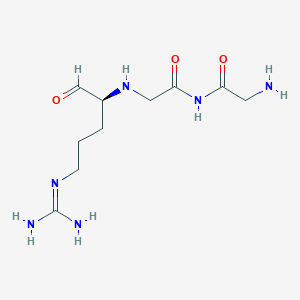
Glycylglycyl-L-argininal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycylglycyl-L-argininal is a tripeptide aldehyde compound known for its inhibitory properties against serine proteases. This compound is particularly interesting due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. It is structurally composed of two glycine residues followed by an L-arginine residue, with the terminal arginine modified to an aldehyde group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Glycylglycyl-L-argininal typically involves the stepwise assembly of the peptide chain followed by the introduction of the aldehyde group. The process begins with the protection of the amino groups of glycine and L-arginine. The protected glycine is then coupled with another glycine molecule using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting dipeptide is then coupled with protected L-arginine. Finally, the protecting groups are removed, and the terminal arginine is oxidized to form the aldehyde group .
Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of the peptide chain on a solid support. This method is advantageous for large-scale production due to its automation and high yield .
Analyse Chemischer Reaktionen
Types of Reactions: Glycylglycyl-L-argininal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid under mild conditions.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions to form imines or Schiff bases with primary amines.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Primary amines under acidic or basic conditions.
Major Products:
Oxidation: Glycylglycyl-L-argininic acid.
Reduction: Glycylglycyl-L-argininol.
Substitution: Glycylglycyl-L-arginine imine derivatives.
Wissenschaftliche Forschungsanwendungen
Glycylglycyl-L-argininal has a wide range of applications in scientific research:
Wirkmechanismus
Glycylglycyl-L-argininal exerts its effects by binding to the active site of serine proteases, thereby inhibiting their enzymatic activity. The aldehyde group forms a reversible covalent bond with the serine residue in the active site, preventing substrate binding and subsequent catalysis. This inhibition mechanism is crucial for its applications in regulating protease activity in various biological and industrial processes .
Vergleich Mit ähnlichen Verbindungen
Leupeptin: Another tripeptide aldehyde inhibitor with a similar mechanism of action.
Antipain: A peptide aldehyde inhibitor known for its broad-spectrum protease inhibition.
Bestatin: A dipeptide inhibitor that targets aminopeptidases.
Uniqueness: Glycylglycyl-L-argininal is unique due to its specific inhibition of serine proteases involved in blood coagulation and fibrinolysis. Its structure allows for selective binding to these enzymes, making it a valuable tool in both research and therapeutic applications .
Eigenschaften
CAS-Nummer |
80434-79-3 |
|---|---|
Molekularformel |
C10H20N6O3 |
Molekulargewicht |
272.30 g/mol |
IUPAC-Name |
2-amino-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]acetyl]acetamide |
InChI |
InChI=1S/C10H20N6O3/c11-4-8(18)16-9(19)5-15-7(6-17)2-1-3-14-10(12)13/h6-7,15H,1-5,11H2,(H4,12,13,14)(H,16,18,19)/t7-/m0/s1 |
InChI-Schlüssel |
MWPHMDRPLCNSIK-ZETCQYMHSA-N |
Isomerische SMILES |
C(C[C@@H](C=O)NCC(=O)NC(=O)CN)CN=C(N)N |
Kanonische SMILES |
C(CC(C=O)NCC(=O)NC(=O)CN)CN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


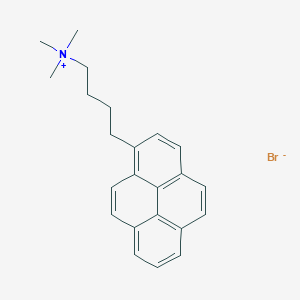
![3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole](/img/structure/B14409227.png)
![2'-O-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine](/img/structure/B14409233.png)
![3-Sulfanylidene-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B14409237.png)
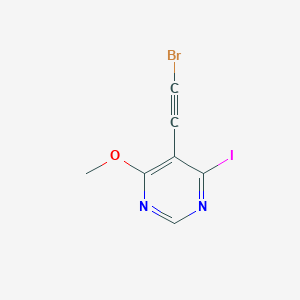
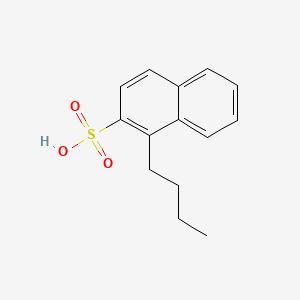
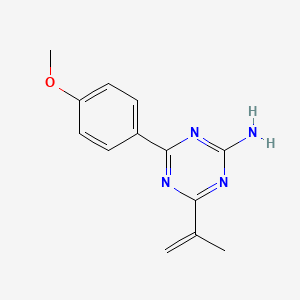
![5-Chloro-2-[(4-methylphenoxy)methoxy]pyrimidine](/img/structure/B14409253.png)
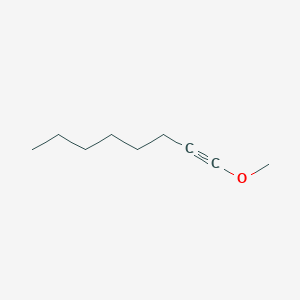
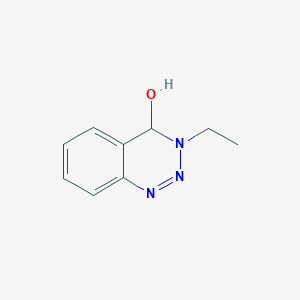
![6-Methylspiro[4.5]deca-2,6-dien-1-one](/img/structure/B14409292.png)
